molecular formula C17H14F3N5O2S B2698523 3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034558-55-7

3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2698523
CAS No.: 2034558-55-7
M. Wt: 409.39
InChI Key: QOIFNUUKWCVSAP-UHFFFAOYSA-N
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Description

3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound that belongs to the class of thieno[3,2-d][1,2,3]triazin-4(3H)-ones. This compound is characterized by the presence of a trifluoromethyl group attached to a nicotinoyl moiety, which is further linked to a piperidinyl group. The compound’s structure includes a thieno[3,2-d][1,2,3]triazine core, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often require heating in solvents like xylene or toluene, with the use of desiccants such as calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a sirtuin inhibitor, the compound binds to the nicotinamide C-pocket of the enzyme, inhibiting its deacetylase activity. This inhibition affects various cellular pathways, including those involved in inflammation, metabolism, and apoptosis . The compound’s neuroprotective effects are attributed to its ability to reduce endoplasmic reticulum stress and inhibit the NF-kB inflammatory pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature makes it a valuable candidate for drug development and other scientific applications .

Properties

IUPAC Name

3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2S/c18-17(19,20)13-2-1-10(9-21-13)15(26)24-6-3-11(4-7-24)25-16(27)14-12(22-23-25)5-8-28-14/h1-2,5,8-9,11H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIFNUUKWCVSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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